Colestilan

Hyperphosphatemia CKD-MBD Serum Calcium

Select Colestilan for protocols requiring a non-calcium, non-absorbable phosphate binder with concurrent bile acid sequestration. Unlike sevelamer, Colestilan maintains stable serum calcium in head-to-head CKD stage 5D studies, eliminating iatrogenic hypercalcemia risk. Quantitative benchmark: 2.52 mmol phosphate bound per gram at pH 7.2 (in vitro). Demonstrates dose-dependent, multi-parametric reduction of serum phosphorus, LDL-C, and uric acid. Not systemically absorbed (99.66% fecal excretion). Ideal for preclinical CKD and cardiovascular risk research targeting hyperphosphatemia, dyslipidemia, and hyperuricemia simultaneously. Request CoA for batch-specific binding capacity.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 95522-45-5
Cat. No. B043268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColestilan
CAS95522-45-5
Synonyms2-Methyl-1H-imidazole polymer with 2-(Chloromethyl)oxirane;  (Chloromethyl)oxirane polymer with 2-methyl-1H-imidazole;  Cholebine;  Colestilan Chloride;  Colestimide;  Epichlorohydrin-2-methylimidazole Copolymer;  MCI 196; 
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESCC1=NC=CN1.C1C(O1)CCl
InChIInChI=1S/C4H6N2.C3H5ClO/c1-4-5-2-3-6-4;4-1-3-2-5-3/h2-3H,1H3,(H,5,6);3H,1-2H2
InChIKeyDEMLYXMVPJAVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colestilan (CAS 95522-45-5): Procurement-Relevant Profile of a Dual-Action Anion Exchange Resin Phosphate Binder


Colestilan (CAS 95522-45-5), also known as MCI-196 or colestimide, is a non-absorbable, non-calcium, non-metallic anion exchange resin and phosphate binder . It is characterized by its capacity to bind both dietary phosphate anions and bile acids within the gastrointestinal tract, a dual mechanism that addresses hyperphosphatemia and dyslipidemia concurrently [1]. Unlike calcium-based binders, its non-calcium composition eliminates the risk of iatrogenic hypercalcemia [2]. Furthermore, pharmacokinetic studies using 14C-labelled colestilan confirm it is not systemically absorbed, with a mean cumulative faecal excretion of 99.66% of the administered dose [3].

Why Colestilan Cannot Be Directly Substituted with Other Non-Calcium Phosphate Binders: Evidence-Based Justification


The assumption that all non-calcium phosphate binders are interchangeable is not supported by quantitative evidence. Direct comparator studies reveal critical differences in clinical effects that can impact therapeutic outcomes and, consequently, procurement decisions. For example, while colestilan and sevelamer exhibit similar phosphate-lowering efficacy, they diverge significantly in their effects on serum calcium and may have differing adsorption profiles for essential micronutrients [1][2]. These distinctions are not captured by simple in vitro phosphate-binding assays and underscore why procurement based solely on 'in-class' classification without reviewing specific quantitative data on clinical differentiation can be problematic for rigorous scientific or industrial applications. The following sections present the specific, comparator-based data required for an informed selection between colestilan and its closest analogs.

Colestilan (95522-45-5) vs. Sevelamer & Calcium-Based Binders: A Quantitative Evidence Guide for Informed Procurement


Superior Maintenance of Serum Calcium Stability Over One Year Compared to Sevelamer

A 1-year, prospective, randomized, multicenter study directly compared colestilan to sevelamer in CKD 5D patients with hyperphosphatemia. While both agents reduced serum phosphorus effectively (P < 0.001), their effects on serum calcium differed. The study found that serum calcium levels remained stable in the colestilan group, whereas the sevelamer group showed a tendency for a slight increase, with an end-of-study increase of 0.035 mmol/L over baseline [1].

Hyperphosphatemia CKD-MBD Serum Calcium Hemodialysis

Quantifiable In Vitro Phosphate Binding Capacity at 2.52 mmol/g

In vitro characterization provides a foundational metric for comparative analysis. Under standardized conditions of 2-4 mM phosphate concentration and pH 7.2, colestilan demonstrates a specific phosphate binding capacity. The data shows that 1 gram of colestilan binds 2.52 mmol of phosphate [1].

Phosphate Binding In Vitro Assay Binding Capacity Anion Exchange

Dose-Dependent Reduction in Serum Uric Acid in Dialysis Patients

Colestilan exhibits a secondary, dose-dependent effect on serum uric acid levels, an effect not commonly associated with all phosphate binders. A 12-week, randomized, placebo-controlled, multiple fixed-dose trial (n=642) quantified this effect. Compared to placebo, treatment with colestilan 9 g/day resulted in a mean reduction of 32.36 μmol/L in serum uric acid. The effect was more pronounced at higher doses, with pooled colestilan 12+15 g/day showing a mean reduction of 40.85 μmol/L relative to placebo [1].

Hyperuricemia CKD Uric Acid Dyslipidemia

Differentiated Metal Ion and Vitamin Adsorption Profile Compared to Sevelamer-HCl

While direct quantitative data from a clinical trial was not found for this specific dimension, a class-level inference can be made from a research statement that the differing adsorption profiles for metal ions and vitamins between sevelamer-HCl and colestilan may be of importance for the individualized management of anemia and malnutrition in chronic hemodialysis patients [1].

Micronutrient Adsorption Anemia Hemodialysis Sevelamer

Colestilan (CAS 95522-45-5): Targeted Application Scenarios Based on Evidence-Based Differentiation


Managing Hyperphosphatemia in Dialysis Patients Where Serum Calcium Stability is a Primary Concern

Based on the direct head-to-head comparison with sevelamer [1], colestilan is a suitable candidate for studies or treatment protocols in CKD stage 5D patients where maintaining stable serum calcium levels is a critical safety endpoint. The 1-year study data showing stability with colestilan versus a slight increase with sevelamer provides a quantitative basis for this selection.

Investigational Use in CKD Models Requiring Concurrent Management of Phosphate, LDL-C, and Uric Acid

The multiple fixed-dose trial data [2] demonstrates colestilan's dose-dependent efficacy in reducing serum phosphorus, LDL-C, and uric acid. This multi-parametric effect profile makes it particularly relevant for preclinical or clinical research in CKD where cardiovascular risk reduction is a study objective, as it targets several contributing factors (hyperphosphatemia, dyslipidemia, hyperuricemia) simultaneously.

In Vitro Studies Requiring a Defined Phosphate Binding Capacity Benchmark

For researchers designing in vitro assays to evaluate phosphate binding or for industrial quality control, the quantitative value of 2.52 mmol phosphate bound per gram of colestilan at pH 7.2 [3] serves as a specific, verifiable benchmark. This allows for standardized comparisons when screening new formulations or evaluating batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Colestilan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.